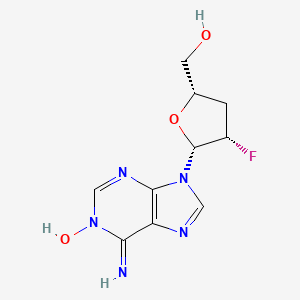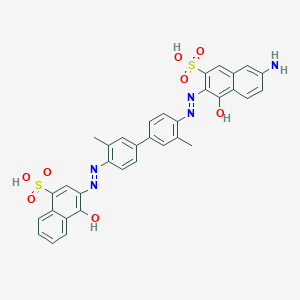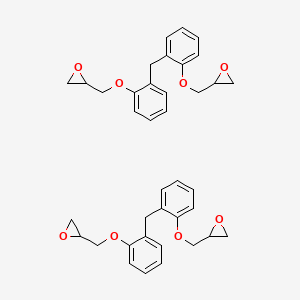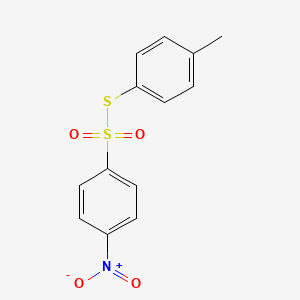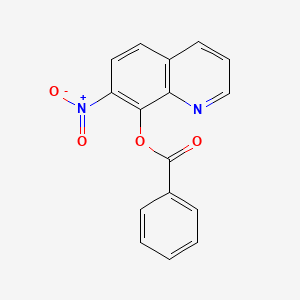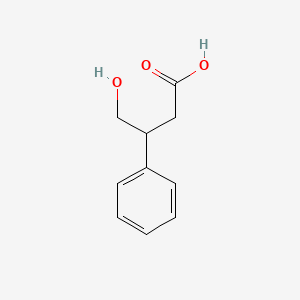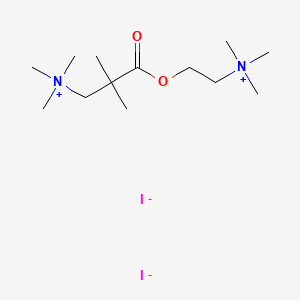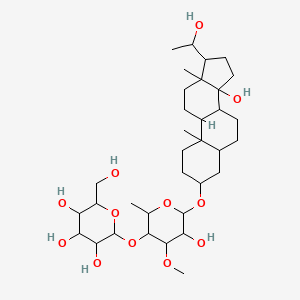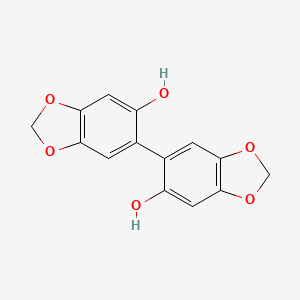
(5,5'-Bibenzo(D)(1,3)dioxole)-6,6'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sesamol dimer is a compound derived from sesamol, a natural phenolic compound found in sesame seeds and oil. Sesamol is known for its antioxidant properties and has been studied for various health benefits. The dimerization of sesamol results in a compound with potentially enhanced biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sesamol dimer typically involves the oxidative coupling of sesamol. One common method is the electrochemical oxidation of sesamol, which can be carried out using differential pulse voltammetry. This method is simple, sensitive, and selective for the oxidative dimerization of sesamol .
Industrial Production Methods
While sesamol itself is synthesized industrially, the large-scale production of sesamol dimer is less common and primarily conducted in research settings. The industrial synthesis of sesamol involves extraction from sesame oil or chemical synthesis from precursors like 3,4-(methylenedioxy) aniline and piperonal .
Análisis De Reacciones Químicas
Types of Reactions
Sesamol dimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The phenolic moiety in sesamol dimer is particularly reactive in oxidative conditions .
Common Reagents and Conditions
Oxidation: Electrochemical oxidation using differential pulse voltammetry.
Reduction: Standard reducing agents like sodium borohydride can be used.
Substitution: Halogenation and nitration reactions can be performed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions typically yield quinones and other oxidized derivatives .
Aplicaciones Científicas De Investigación
Sesamol dimer has been studied for various scientific research applications:
Chemistry: Used as a reagent in electrochemical detection methods for radicals like nitric oxide and hydroxyl radicals.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of sesamol dimer involves its interaction with free radicals and reactive oxygen species. It acts as an antioxidant by scavenging these reactive species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Sesamin: Another lignan found in sesame seeds with antioxidant properties.
Sesamolin: Similar to sesamin, it is also found in sesame seeds and has antioxidant activities.
Sesaminol: A transformation product of sesamin with potential health benefits.
Uniqueness
Sesamol dimer is unique due to its enhanced antioxidant properties compared to its monomer, sesamol. The dimerization process increases its stability and effectiveness in scavenging free radicals, making it a promising compound for various applications .
Propiedades
Número CAS |
69276-88-6 |
|---|---|
Fórmula molecular |
C14H10O6 |
Peso molecular |
274.22 g/mol |
Nombre IUPAC |
6-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C14H10O6/c15-9-3-13-11(17-5-19-13)1-7(9)8-2-12-14(4-10(8)16)20-6-18-12/h1-4,15-16H,5-6H2 |
Clave InChI |
LNOXWGDBXZCNET-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C3=CC4=C(C=C3O)OCO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


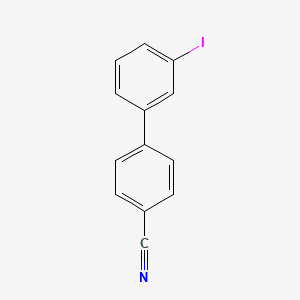
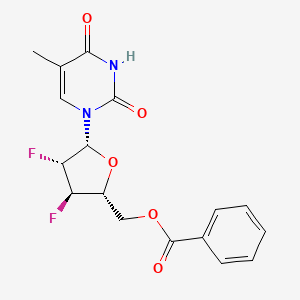
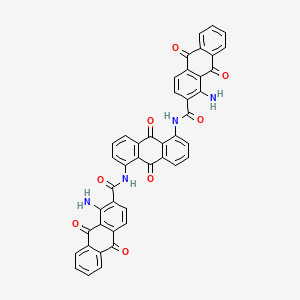
![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)
